molecular formula C4H10MgO B1354438 Magnesium tert-butoxide CAS No. 32149-57-8

Magnesium tert-butoxide

Cat. No.: B1354438
CAS No.: 32149-57-8
M. Wt: 98.43 g/mol
InChI Key: YJEURMNULDBJRQ-UHFFFAOYSA-N
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Description

Significance within Organometallic Chemistry and Coordination Chemistry

Within the fields of organometallic and coordination chemistry, magnesium tert-butoxide is distinguished by its function as a strong, non-nucleophilic base. chemimpex.com This characteristic is largely attributed to the steric hindrance provided by its bulky tert-butyl groups. This structural feature influences its reactivity, allowing for high selectivity in chemical reactions, particularly in deprotonation processes where precise control is essential.

Structurally, the compound often exists in a dimeric form, where two magnesium atoms are bridged by tert-butoxide ligands, resulting in a tetrahedral coordination geometry for each magnesium center. This oligomeric nature is a key aspect of its coordination chemistry and has significant implications for its reactivity patterns.

The compound's utility is often highlighted when compared to less sterically hindered magnesium alkoxides, such as magnesium ethoxide. While magnesium ethoxide tends to form strongly bonded structures, this compound exhibits greater solubility in organic solvents and provides enhanced selectivity in synthetic applications due to the steric effects of the tert-butyl groups, which inhibit close intermolecular packing. Its role extends beyond a simple reagent; it serves as a critical component in the broader landscape of Group 2 organometallic chemistry, which studies compounds with metal-carbon bonds. wikipedia.orglibretexts.org

Overview of Research Domains Utilizing this compound

The unique combination of high reactivity and selectivity makes this compound a versatile compound utilized across several research domains. chemimpex.comdataintelo.com

Catalysis: this compound is widely employed as a catalyst to improve reaction rates and selectivity in various chemical transformations. chemimpex.comdataintelo.com Research has demonstrated its effectiveness in several catalytic processes:

Oppenauer Oxidation: In a notable example of magnesium-catalyzed Oppenauer oxidation, this compound was found to be the most effective catalyst for the oxidation of primary and secondary alcohols compared to other magnesium salts like MgCl₂, Mg(OH)₂, MgO, and Mg(OEt)₂. mdpi.com This process is crucial for synthesizing aldehydes and ketones. mdpi.com

Cooperative Catalysis: It has been used as an optimal Lewis acid in cooperative catalysis with N-heterocyclic carbenes (NHCs). nih.gov This dual catalytic system facilitates the synthesis of complex molecules like γ-lactams with high yield and stereoselectivity by activating the electrophilic and nucleophilic substrates, respectively. nih.gov

Polymerization: The compound acts as a catalyst in polymerization reactions, contributing to the development of advanced materials with improved properties. chemimpex.com

Heterogeneous Catalysis: When intercalated into Mg-Al layered double hydroxides (LDHs), the tert-butoxide anion creates a solid base catalyst used for transesterification reactions. researchgate.net

Table 2: Research Finding: Comparison of Catalysts in the Mg-catalyzed Oxidation of Ferrugineol

Catalyst Conversion (%) after 3 hours
MgCl₂ 3
Mg(OH)₂ 3
Mg(OEt)₂ Average
MgO 3
Mg(tert-butoxide)₂ Most Effective

Source: Based on research findings on Mg-catalyzed Oppenauer oxidation, which showed this compound to be the most efficient catalyst among those tested. mdpi.com

Organic Synthesis: The compound is a fundamental reagent in organic synthesis, primarily valued for its ability to act as a strong base in deprotonation reactions, which facilitates the formation of carbon-carbon bonds. cymitquimica.comchemimpex.comthermofisher.in This property is essential for constructing complex organic molecules. chemimpex.com

Pharmaceutical Synthesis: It serves as a critical intermediate and catalyst in the production of pharmaceuticals. chemimpex.comdataintelo.comchemicalbook.com Notably, it is a key reagent in the synthetic pathways for antiviral drugs, where its role as a base facilitates crucial steps in the drug's formation. google.com

Material Science and Polymer Chemistry: In material science, this compound is used in the synthesis and modification of materials. researchgate.net

Polymer Production: It is used in the manufacturing of polymers, helping to create materials with enhanced properties such as improved flexibility and durability. chemimpex.com

Specialty Chemicals: Its unique properties make it suitable for various niche applications in the production of specialty chemicals and advanced materials. chemimpex.comdataintelo.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32149-57-8

Molecular Formula

C4H10MgO

Molecular Weight

98.43 g/mol

IUPAC Name

magnesium;2-methylpropan-2-olate

InChI

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

YJEURMNULDBJRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]

Canonical SMILES

CC(C)(C)O.[Mg]

Other CAS No.

32149-57-8

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies for Magnesium Tert Butoxide

Laboratory-Scale Preparation Routes

In a laboratory setting, several methods are employed to synthesize magnesium tert-butoxide, often prioritizing yield and purity over raw material cost.

One established route involves the alcoholysis of a simpler magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide, with tert-butanol (B103910). This process is an equilibrium-driven reaction where the lower alcohol (methanol or ethanol) is displaced by the bulkier tert-butanol. Contemporary research has shown that this compound can be synthesized via the alcoholysis of magnesium ethoxide with tert-butanol. To drive the reaction to completion and achieve high purity levels, the lower-boiling alcohol byproduct is typically removed from the reaction mixture as it forms. A common technique to achieve this is azeotropic distillation, for example with methylbenzene, which can yield purities exceeding 95%.

The direct reaction between magnesium metal and tert-butanol is inherently slow due to the low acidity of the tertiary alcohol and the passivating oxide layer on the magnesium surface. To facilitate this reaction, a catalyst is required to activate the magnesium. Iodine or mercury-based catalysts, such as mercury iodide, are often used for this purpose. For instance, magnesium diethoxide can be prepared by reacting magnesium metal with ethanol (B145695) in the presence of an iodine or amalgamated magnesium catalyst, a principle that extends to other alcohols. The synthesis of anhydrous tert-butanol itself sometimes involves refluxing and distilling from magnesium activated with iodine, which represents the initial step of this synthetic pathway. While effective, the use of mercury catalysts in a laboratory setting has limitations due to toxicity and disposal concerns.

Alkoxide exchange, or transesterification, provides a versatile method for preparing this compound. This route involves the reaction of a lower magnesium alkoxide, like magnesium methoxide or ethoxide, with a tert-butyl ester, such as tert-butyl acetate. This method can be particularly effective for achieving high purity. In one process, a lower alkyl magnesium alkoxide and a t-butanol ester are reacted under conditions of reactive distillation. The low-boiling ester formed as a byproduct is continuously removed from the system via distillation, which shifts the reaction equilibrium toward the formation of this compound. This technique can produce a product with a purity of 92-98%. A specific catalyst system for this exchange reaction involves a mixture of tetrabutyl titanate, dimethylsulfoxide, and iodine, which has been shown to produce this compound with purities between 98% and 99.5%.

Table 1: Comparison of Laboratory-Scale Synthetic Routes for this compound

Method Primary Reactants Key Conditions / Catalysts Reported Purity Reference
Alcoholysis Magnesium Ethoxide, tert-Butanol Azeotropic distillation with methylbenzene to remove ethanol. >95%
Direct Reaction Magnesium Metal, tert-Butanol Activation of magnesium with a catalyst such as iodine. High
Alkoxide Exchange Lower Magnesium Alkoxide, tert-Butyl Ester Reactive distillation to remove low-boiling ester byproduct. 92-98%
Catalytic Alkoxide Exchange Rudimentary Magnesium Alkoxide, tert-Butyl Ester Catalyst mixture: Tetrabutyl titanate, Dimethylsulfoxide, Iodine. 98-99.5%

Industrial Production Techniques

On an industrial scale, synthesis methods are optimized for cost-effectiveness, scalability, and efficiency, often starting from readily available and economical raw materials.

A common industrial approach involves a two-step process starting with magnesium metal and ethanol. In the first stage, these materials are reacted to produce magnesium ethoxide. This reaction itself requires a catalyst to proceed efficiently. The resulting magnesium ethoxide is then used as an intermediate in a subsequent step. A synthetic process described in patent literature outlines reacting magnesium and ethanol with mercury iodide as a catalyst. After a reflux period, the unreacted ethanol and catalyst can be recovered, yielding a magnesium ethoxide solution. This solution then serves as the feedstock for the final conversion to this compound through an esterification or alkoxide exchange reaction.

Catalysts are critical for the economic viability of large-scale this compound production.

Mercury Iodide: In processes starting from elemental magnesium and ethanol, mercury iodide (also referred to as red mercury iodide) is employed as a catalyst to facilitate the formation of magnesium ethoxide. While effective, its use necessitates handling and recovery procedures due to its toxicity.

Tetrabutyl Titanate: For the conversion of the intermediate magnesium ethoxide to this compound, tetrabutyl titanate is used as a key catalyst. In a process involving the esterification of magnesium ethoxide with tert-butyl acetate, tetrabutyl titanate is added to promote the reaction. The presence of the catalyst, often in a solvent like DMF, allows the reaction to proceed efficiently toward the high-purity final product. Research indicates that tetrabutyl titanate promotes the forward esterification reaction, leading to high yields of this compound. Some methods also employ a composite catalyst system that includes tetrabutyl titanate, dimethylsulfoxide, and iodine for the reaction between a magnesium alkoxide and a tertiary butanol ester, achieving very high product purity.

Table 2: Key Parameters in Industrial Synthesis via Alkoxide Exchange

Reaction Stage Reactants Catalyst Solvent Reaction Time Reference
1. Intermediate Formation Magnesium, Ethanol Mercury Iodide - ~2 hours (reflux)
2. Final Product Formation Magnesium Ethoxide, tert-Butyl Acetate Tetrabutyl Titanate DMF 17-19 hours

Advanced Purification and Isolation Strategies

Achieving high purity in this compound is critical for its effective use in sensitive applications, such as pharmaceutical synthesis and as a catalyst. google.com While initial synthesis may yield a crude product, several advanced purification and isolation techniques are employed to obtain the compound in a highly purified form. These methods focus on removing unreacted starting materials, byproducts, and other impurities.

One prominent method for purification is recrystallization . This technique leverages the differential solubility of this compound and impurities in a selected solvent system. While specific solvent systems are often proprietary, the general principle involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which induces the crystallization of the purified this compound, leaving impurities behind in the solvent.

Azeotropic distillation is another effective strategy, particularly for removing water and other volatile impurities. In one documented approach, azeotropic distillation with methylbenzene has been successfully used to achieve purity levels exceeding 95%. This process works by forming an azeotrope—a mixture with a constant boiling point—between the solvent and the impurity (e.g., water), which is then distilled off, effectively drying the product.

Sublimation presents a powerful technique for obtaining very high-purity this compound. kipt.kharkov.ua This process involves heating the solid compound under vacuum, causing it to transition directly into a gaseous phase without passing through a liquid phase. The gaseous this compound is then condensed back into a solid on a cold surface, leaving non-volatile impurities behind. This method is particularly effective for removing low-volatile impurities from magnesium compounds and can significantly increase the purity of the final product. kipt.kharkov.uaresearchgate.net Research on the sublimation of magnesium has shown that it can reduce the concentration of metallic impurities like iron, nickel, copper, silicon, and aluminum by one to two orders of magnitude. kipt.kharkov.uaresearchgate.net

Reactive distillation is an advanced method that combines reaction and separation into a single unit operation. In the context of this compound synthesis via transesterification, reactive distillation can be used to continuously remove the low-boiling ester byproduct from the reaction mixture. google.com This constant removal of a product shifts the reaction equilibrium towards the formation of this compound, driving the reaction to completion and resulting in a higher purity product directly from the synthesis step. google.com Purity levels of 92-98% have been reported using this method. google.com

Finally, centrifugation and drying are crucial post-synthesis steps for isolating the solid product. After precipitation or crystallization from a solution, centrifugation is used to efficiently separate the solid this compound from the liquid phase containing dissolved impurities. google.com Subsequent drying under vacuum or in an inert atmosphere is necessary to remove any residual solvent and moisture, as this compound is hygroscopic. cymitquimica.com

The selection of a specific purification strategy depends on the initial purity of the crude product and the required purity level for its intended application. Often, a combination of these techniques is employed to achieve the desired product quality.

Research Findings on Purification

Purification MethodKey Parameters/ReagentsAchieved PuritySource
Distillation & CentrifugationSolvent: N,N-Dimethylformamide (DMF), Catalyst: Tetrabutyl titanate96.2% - 97% google.com
Reactive DistillationStarting Materials: Lower alkyl magnesium alkoxide, tert-butanol ester92% - 98% google.com
Azeotropic DistillationSolvent: Methylbenzene>95%
SublimationTemperature: 700-800 K, Degree of Distillation: 80%Reduces metallic impurities by 1-2 orders of magnitude kipt.kharkov.uaresearchgate.net

Reactivity Profiles and Mechanistic Investigations of Magnesium Tert Butoxide

Fundamental Reactivity as a Base and Nucleophile

Magnesium tert-butoxide's character as both a strong base and a competent nucleophile underpins its wide-ranging applications in organic chemistry. chemimpex.comdataintelo.com

This compound is classified as a strong Brønsted base, capable of deprotonating a variety of weakly acidic protons. usbio.net This characteristic is fundamental to its role in facilitating numerous organic transformations. The basicity of the tert-butoxide anion is enhanced by the electron-donating inductive effect of the three methyl groups on the tertiary carbon, which increases the electron density on the oxygen atom. quora.com While it is a strong base, its steric bulk can influence its reactivity compared to less hindered bases.

Table 1: Comparative Basicity of Common Alkoxides

Alkoxide Counterion Approximate pKa of Conjugate Acid Basicity Trend
tert-Butoxide Mg²⁺ ~19-22 Strong
tert-Butoxide K⁺ ~19-21 Strong
tert-Butoxide Na⁺ ~20-22 Strong
Ethoxide Na⁺ ~16 Moderate
Methoxide (B1231860) Na⁺ ~15.5 Moderate
Hydroxide (B78521) Na⁺ 15.7 Moderate

Data compiled from various sources. quora.com

The primary role of this compound in many reactions is the abstraction of a proton from a substrate, a crucial step in the synthesis of many organic compounds. thermofisher.in This deprotonation generates a carbanion or other negatively charged intermediate, which can then participate in subsequent bond-forming reactions. The efficiency of this process is a key reason for its use as a reagent in pharmaceutical synthesis, for example in the production of the antiviral drug adefovir. The mechanism of proton abstraction is often a direct interaction between the basic oxygen of the tert-butoxide and the acidic proton of the substrate.

While primarily known as a base, this compound also exhibits nucleophilic character. chemimpex.comcymitquimica.com It can participate in reactions where the tert-butoxide group attacks an electrophilic center, such as a carbonyl carbon. cymitquimica.com This nucleophilic addition is a key feature of its involvement in Grignard-type reactions, where it facilitates the formation of new carbon-carbon bonds. boray-chem.com However, the significant steric hindrance provided by the bulky tert-butyl groups can limit its effectiveness as a nucleophile compared to less hindered alkoxides like methoxide or ethoxide. utdallas.edulibretexts.org This steric bulk often leads to a preference for elimination reactions over substitution reactions.

Lewis Acidity and Substrate Activation

Beyond its basic and nucleophilic properties, the magnesium center in this compound acts as a Lewis acid, a feature that significantly contributes to its reactivity. usbio.net

The Lewis acidic magnesium atom can coordinate to substrates, particularly those with lone pairs of electrons like carbonyls or imines. nih.govmdpi.com This coordination activates the substrate, making it more susceptible to nucleophilic attack. nih.gov For instance, in cooperative catalysis with N-heterocyclic carbenes, magnesium di-tert-butoxide activates N-benzoyl hydrazones by chelation, enhancing reaction rates and yields for the synthesis of γ-lactams. nih.gov

Furthermore, this compound can undergo ligand exchange reactions. This process involves the replacement of one or both tert-butoxide ligands with other functional groups, allowing for the in-situ generation of other magnesium alkoxides or catalytically active species. rsc.org The thermodynamics of these exchange processes are influenced by the steric and electronic properties of the incoming and outgoing ligands. rsc.org

Electron-Transfer Pathways in this compound Mediated Reactions

Recent research has highlighted the ability of this compound to participate in single-electron transfer (SET) processes. The higher charge density of the Mg²⁺ ion enhances its Lewis acidity, which in turn allows it to stabilize radical anions more effectively than alkali metal alkoxides like potassium tert-butoxide (KOt-Bu). This property enables unique reactivity pathways. For example, in the reduction of nitroarenes, organomagnesium reagents can add to the nitro group, a process that can involve electron transfer steps. nih.gov However, in some light-mediated radical reactions, KOt-Bu is preferred due to its ability to donate an electron upon photoexcitation. The counterion can be critical in these reactions; for instance, in the reaction of nitrostilbenes, using sodium tert-butoxide leads to N-hydroxyindoles, while potassium tert-butoxide yields oxindoles, and no reaction is observed with this compound, suggesting that counterion coordination plays a key role in controlling the reaction pathway. nih.gov

Specific Reaction Types and Their Mechanisms

The reactivity of this compound is harnessed in several key organic reactions, each proceeding through distinct mechanistic pathways.

This compound is a strong, sterically hindered base, making it a suitable reagent for promoting elimination reactions, particularly those following an E2 (bimolecular elimination) mechanism. libretexts.orgmasterorganicchemistry.com The significant steric bulk of the tert-butoxide group influences the regioselectivity of these reactions.

In contrast to smaller, less hindered bases that typically favor the formation of the more substituted (Zaitsev) alkene, the use of bulky bases like tert-butoxide often leads to a higher yield of the less substituted (Hofmann) alkene. libretexts.orgmasterorganicchemistry.comkhanacademy.org This preference is attributed to steric hindrance; the bulky base preferentially abstracts a proton from the less sterically crowded position. masterorganicchemistry.com For the E2 mechanism to proceed, a specific anti-periplanar arrangement of the proton and the leaving group is required. mgscience.ac.in

The dehydrohalogenation of alkyl halides is a classic example of an E2 reaction where this compound can be employed. unacademy.com The base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen, leading to the formation of an alkene. The reaction is concerted, meaning the bond to the proton, the carbon-carbon double bond, and the bond to the leaving group are all formed and broken in a single step.

For instance, in the dehydrobromination of certain α-bromoacetals, the use of potassium tert-butoxide (a related bulky base) in tert-butyl alcohol leads to the formation of ketene (B1206846) acetals as the major product. cdnsciencepub.com This outcome is favored due to the easier access of the bulky base to the methine proton in the specific cyclic structure of the reactant. cdnsciencepub.com

This compound has emerged as an effective catalyst in Oppenauer-type oxidations, a method for converting primary and secondary alcohols to their corresponding aldehydes and ketones. mdpi.comvapourtec.comscilit.com This catalytic application circumvents some limitations of the traditional Oppenauer oxidation, which often requires stoichiometric amounts of an aluminum alkoxide. mdpi.comscilit.com

In the magnesium-catalyzed Oppenauer oxidation, this compound serves as the catalyst, and an aldehyde, such as pivaldehyde or bromaldehyde, is used as the oxidant (hydride acceptor). mdpi.comvapourtec.comresearchgate.net The proposed mechanism likely involves the deprotonation of the alcohol by the this compound to form a magnesium alkoxide intermediate. This is followed by a hydride transfer from the substrate alcohol to the oxidant aldehyde via a six-membered ring transition state, resulting in the oxidized product (ketone or aldehyde) and a new magnesium alkoxide derived from the oxidant. mdpi.com The resulting tert-butanol (B103910) from the catalyst is not readily oxidized under the reaction conditions, which helps to limit side reactions. mdpi.com

Research has demonstrated the efficacy of this method for a variety of alcohols, achieving decent to excellent yields with a reasonable catalyst loading. mdpi.comresearchgate.net The choice of magnesium source is crucial, with this compound showing greater effectiveness compared to magnesium ethoxide in catalyzing the reaction. mdpi.com

Table 1: Aldehyde and Temperature Effects on Mg-Catalyzed Oppenauer Oxidation researchgate.net

EntryAldehydeTemperature (°C)1H NMR (%) Conversions
1Pivaldehyde11070
22-methylpentanal6021
3isobutyraldehyde10025
4Cyclohexane carboxaldehyde10054
5Bromaldehyde10084

General Reaction Conditions: Alcohol (1.0 equiv), Mg(OtBu)₂ (0.3 equiv), aldehyde (2.0 equiv). researchgate.net

This compound and related magnesium alkoxides are effective catalysts for transesterification reactions, which involve the exchange of the alkoxy group of an ester with another alcohol. fiveable.meboray-chem.com These reactions are significant in various industrial processes, including the synthesis of specialty esters and biodiesel production. researchgate.net

The mechanism for base-catalyzed transesterification generally follows the path of a nucleophilic acyl substitution. libretexts.org The reaction is initiated by the nucleophilic attack of an alkoxide (from the alcohol reactant, activated by the magnesium base) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. fiveable.melibretexts.org Subsequently, the original alkoxy group of the ester is eliminated as a leaving group, resulting in the formation of a new ester. libretexts.org

When this compound is used, it can react with an alcohol to form tert-butyl esters. boray-chem.com In the context of heterogeneous catalysis, Mg-Al-O-t-Bu hydrotalcites have been shown to be efficient catalysts for the transesterification of normal and β-ketoesters with a wide range of alcohols, affording excellent yields. researchgate.net Density Functional Theory (DFT) studies on similar systems, like tert-butoxide intercalated MgAl-layered double hydroxides, have been used to investigate the reaction mechanism, suggesting complex interactions between the catalyst and the reactants within the layered structure. acs.org

Influence of Steric Bulk and Counterion Effects on Reactivity

The chemical behavior of this compound is profoundly influenced by two key factors: the steric bulk of the tert-butoxide groups and the nature of the counterion in related metal-alkoxide systems.

The significant steric hindrance provided by the bulky tert-butyl groups is a defining feature of this compound's reactivity. This steric bulk favors elimination reactions over substitution reactions. It also plays a crucial role in directing the regioselectivity of elimination reactions, often leading to the formation of the less substituted "Hofmann" product, as the base preferentially attacks the less sterically hindered proton. libretexts.orgmasterorganicchemistry.com In polymerization reactions, the steric hindrance of the catalyst can influence the stereoselectivity of the process. rsc.org The bulky nature of the tert-butyl groups also impacts the physical properties of the compound, such as its solubility in organic solvents.

The identity of the metal counterion (e.g., Li+, Na+, K+, Mg2+) in tert-butoxide systems can dramatically alter the reaction outcome. While not directly involving this compound in all compared cases, these studies highlight the critical role of the metal. For instance, in reactions involving nitrostilbenes, using sodium tert-butoxide leads to N-hydroxyindoles, whereas potassium tert-butoxide yields oxindoles. nih.gov Notably, when lithium or this compound was used in this specific system, no reaction was observed, underscoring the profound effect of the counterion. nih.gov This difference in reactivity is often attributed to the coordinating ability of the counterion, which can influence the stability and reaction pathways of intermediates. nih.govnih.gov In other systems, the magnesium counterion is widely used in metal enolates, and its introduction can be achieved through transmetalation reactions. acs.org The choice of counterion can also affect the aggregation state and solubility of the metal alkoxide, which in turn influences its catalytic activity. rsc.org

Applications of Magnesium Tert Butoxide in Organic Synthesis

Deprotonation Reactions for Organic Transformations

As a potent base, a primary application of magnesium tert-butoxide is the deprotonation of acidic organic compounds. guidechem.com This process is fundamental to many synthetic strategies, as it generates reactive intermediates that can participate in subsequent reactions. The mechanism involves the abstraction of a proton from a substrate by the tert-butoxide anion, leading to the formation of a conjugate acid (tert-butanol) and a deprotonated substrate. guidechem.com The steric bulk of the tert-butyl groups influences its reactivity, enabling high selectivity in deprotonation processes where precise control is critical.

This compound is effective in generating carbanions and other nucleophilic species from weakly acidic C-H, N-H, or O-H bonds. guidechem.com The formation of these nucleophiles is a critical step for initiating carbon-carbon bond formation and other organic transformations. For instance, the deprotonation of a carbon atom adjacent to an electron-withdrawing group (such as a carbonyl or nitrile) creates a resonance-stabilized carbanion. This carbanion can then act as a nucleophile, attacking various electrophiles. The non-nucleophilic character of the this compound base is advantageous in these reactions, as it minimizes side reactions where the base itself might add to an electrophilic center.

The role of this compound as a selective base is crucial in the multistep synthesis of complex organic molecules, including pharmaceutical ingredients. A notable example is its use in the synthesis of Adefovir, an antiviral drug. d-nb.info In the established synthetic route to Adefovir, this compound (MTB) is considered the optimal base for the alkylation of adenine (B156593) with a tosylate intermediate. d-nb.info

However, despite its effectiveness, the use of MTB in this process presents several challenges. It is an expensive reagent, and its performance is often inconsistent, being highly dependent on the quality and handling of the material due to its sensitivity to moisture. d-nb.info The reaction often requires a significant excess of the base (up to 3.0 equivalents) to drive the reaction to completion, which adds to the cost and complexity of the process on an industrial scale. d-nb.info These drawbacks have prompted research into alternative synthetic routes that avoid the use of this "troublesome and capricious reagent". d-nb.info

Carbon-Carbon (C-C) Bond Formation Reactions

The generation of nucleophiles via deprotonation is a gateway to one of the most fundamental operations in organic synthesis: the formation of carbon-carbon bonds. this compound facilitates these reactions by acting as the primary base to create the necessary carbon-based nucleophile. guidechem.com

This compound plays a role in various organometallic transformations, including Grignard-type reactions. guidechem.com While not a Grignard reagent itself (which has the general formula R-Mg-X), it can be used to generate other active magnesium reagents or to influence the reactivity of existing organometallic compounds. wikipedia.org For example, it can be used as a base to deprotonate a substrate, which then undergoes a reaction analogous to a Grignard addition.

Furthermore, the tert-butoxide group can exhibit nucleophilic character, allowing it to participate directly in reactions where it attacks an electrophilic center, such as a carbonyl carbon. This nucleophilic addition is a key step in certain Grignard-type reactions, facilitating the formation of new C-C bonds.

Reaction TypeRole of this compoundDescription
Grignard-Type ReactionsBase / NucleophileActs as a strong base to generate a carbon nucleophile or participates directly as a nucleophile via the tert-butoxide group to facilitate C-C bond formation. guidechem.com
Alkylation ReactionsBaseDeprotonates a substrate to form a nucleophile that subsequently attacks an alkyl halide or other electrophile. guidechem.comd-nb.info
Coupling ReactionsBaseUsed to facilitate coupling reactions, often by generating the necessary organometallic intermediate.

Alkylation reactions are a cornerstone of C-C bond formation, and this compound is frequently used as the base to enable these transformations. guidechem.com In a typical sequence, the base removes a proton from a substrate to create a potent nucleophile (a carbanion), which then attacks an alkylating agent (e.g., an alkyl halide), forming a new C-C bond. youtube.com As previously mentioned, the synthesis of the pharmaceutical intermediate for Adefovir involves a key base-mediated alkylation step where this compound has been identified as the optimal, albeit problematic, base. d-nb.info

This compound is also utilized in various coupling reactions. In this context, it often serves as the base required to generate an organometallic species that can then participate in a transition-metal-catalyzed cross-coupling reaction. For example, in reactions related to Suzuki, Negishi, or Stille couplings, a strong base is often required in the catalytic cycle. chemie-brunschwig.chchemie-brunschwig.ch While specific examples detailing the extensive use of this compound in this area are less common than for other bases like potassium tert-butoxide, its fundamental properties as a strong, non-nucleophilic base make it a suitable candidate for such transformations.

Michael Addition Reactions

Specific examples of this compound being utilized as a catalyst or base in Michael addition reactions are not prominently featured in the reviewed scientific literature. While magnesium-based catalysts have been successfully employed, these are often specialized chiral complexes for reactions like the asymmetric thia-Michael addition. The role of a strong base in Michael additions is to deprotonate the Michael donor, but specific studies detailing the efficacy and substrate scope for this compound in this context are not available in the provided search results.

Knoevenagel Condensation

The Knoevenagel condensation requires a basic catalyst to deprotonate the active methylene (B1212753) compound, initiating its condensation with a carbonyl group. While various bases and magnesium compounds, such as magnesium oxide and magnesium-aluminium hydrotalcite, have been shown to catalyze this reaction, specific, documented examples using this compound are not found in the available search results.

Carbon-Heteroatom Bond Formation Reactions

This compound has been identified as an effective base for the formation of carbon-nitrogen bonds in the synthesis of pharmaceutical compounds. Its application was notably demonstrated in the synthesis of adefovir, an antiviral drug. In this synthesis, this compound was found to be the optimal base for the alkylation of adenine with a protected phosphonate (B1237965) intermediate, a crucial C-N bond-forming step.

Despite its effectiveness, the reagent was described as "expensive, troublesome and capricious," which led researchers to develop alternative synthetic routes that avoid its use. This highlights a specific, practical application of this compound in a complex synthesis while also noting the challenges associated with its use on a larger scale.

Synthesis of Other Organomagnesium Reagents

The use of this compound as a direct precursor for the synthesis of other organomagnesium reagents, such as Grignard reagents, is not a standard or documented method. The primary routes for synthesizing organomagnesium compounds involve the direct reaction of magnesium metal with organic halides or through halogen-magnesium exchange reactions using existing Grignard reagents like isopropylmagnesium chloride.

Applications in Polymer Chemistry (e.g., as a reagent in monomer synthesis)

This compound and related simple magnesium alkoxides serve as effective catalysts or initiators in polymer chemistry, particularly for the synthesis of polyesters through Ring-Opening Polymerization (ROP). These catalysts are active in the polymerization of cyclic esters like lactide and macrolactones. The mechanism involves the alkoxide group initiating the polymerization by attacking the cyclic monomer.

Research has demonstrated that bulky magnesium alkoxide catalysts are highly effective for the ROP of various monomers, including lactide and macrolactones like ω-pentadecalactone (PDL), under mild conditions. Furthermore, these catalysts have been successfully used in the Ring-Opening Copolymerization (ROCOP) of monomers such as propylene (B89431) oxide and maleic anhydride (B1165640) to produce poly(propylene maleate).

The table below summarizes the performance of bulky magnesium alkoxide catalysts, analogous to this compound, in ring-opening polymerization.

MonomerCatalyst TypePolymer ProductKey Finding
Lactide (LA)Bulky Magnesium AlkoxidePoly(lactic acid) (PLA)Demonstrates very high activity in polymerization.
ω-Pentadecalactone (PDL)Bulky Magnesium AlkoxidePoly(pentadecalactone)Effective polymerization under mild conditions.
Propylene Oxide (PO) + Maleic Anhydride (MA)Bulky Magnesium AlkoxidePoly(propylene maleate)Efficiently catalyzes ring-opening copolymerization (ROCOP).
Table 1. Application of Bulky Magnesium Alkoxides in Polymer Synthesis.

Catalytic Roles of Magnesium Tert Butoxide in Chemical Transformations

General Principles of Magnesium-Catalyzed Reactions

Magnesium-based catalysts, including magnesium tert-butoxide, operate on fundamental catalytic principles to enhance the efficiency of chemical reactions. Their action is characterized by the acceleration of reaction rates and the direction of reaction pathways to yield specific products.

Catalytic Enhancement of Reaction Rates and Selectivity

This compound is widely utilized as a catalyst to improve both the speed and the specificity of chemical transformations. The bulky tert-butyl groups contribute to its high selectivity in reactions by creating steric hindrance, which can favor certain reaction pathways over others. This structural feature allows for precise control in processes like deprotonation. The selectivity of a catalyst is a critical factor, as it determines the ratio of desired products to undesired byproducts. In magnesium-catalyzed reactions, the coordination of reactant molecules to the magnesium center is a key step that leads to increased reaction rates. guidechem.com

Specific Catalytic Applications

The catalytic properties of this compound have been harnessed in several important classes of chemical reactions, including polymerization, cooperative catalysis, and oxidation reactions.

Polymerization Reactions (e.g., of Cyclic Esters)

Magnesium alkoxides, including derivatives and related complexes, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable aliphatic polyesters. nih.govnih.gov This process is crucial for synthesizing materials like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL). nih.gov The polymerization is typically initiated by a metal alkoxide which involves the coordination of the cyclic ester (monomer) to the magnesium center, followed by nucleophilic attack at the ester carbonyl group by the alkoxide, leading to the opening of the ring. nih.gov Magnesium-based catalysts have shown high activity in the ROP of various cyclic esters, including lactide and macrolactones like ω-pentadecalactone. nih.govrsc.orgresearchgate.netrsc.org

Cooperative Catalysis with Other Catalytic Species (e.g., N-Heterocyclic Carbenes)

Cooperative catalysis is a strategy where two or more catalysts work in concert to promote a chemical transformation that may not be efficiently achieved by either catalyst alone. nih.gov N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that have been successfully combined with other catalytic species to achieve novel reactivity. nih.govresearchgate.net this compound can function as a Lewis acid in cooperative catalytic systems with NHCs. In such systems, the magnesium center can coordinate with and activate a substrate, making it more susceptible to attack by a nucleophilic species generated by the NHC catalyst. This dual activation strategy can lead to enhanced reactivity, higher yields, and improved stereoselectivity in the synthesis of complex molecules. nih.gov Magnesium complexes featuring alkoxide-NHC ligands have also been explored for their catalytic activity. mdpi.com

Magnesium-Catalyzed Oppenauer Oxidation of Alcohols

The Oppenauer oxidation is a method for converting primary and secondary alcohols to their corresponding aldehydes and ketones. mdpi.com this compound has been identified as a cheap and highly effective catalyst for this transformation. mdpi.com This reaction represents the reverse of the Meerwein-Ponndorf-Verley reduction. byjus.com The process typically uses an excess of a ketone, such as acetone (B3395972) or pivaldehyde, as the oxidant. mdpi.combyjus.com The proposed mechanism involves the deprotonation of the alcohol by the magnesium alkoxide, followed by a hydride transfer from the alcohol's α-carbon to the oxidant via a six-membered transition state coordinated to the magnesium center. mdpi.comwikipedia.org This method is particularly noted for its high selectivity for secondary alcohols. thermofisher.com

Below is a table summarizing the results of this compound catalyzed Oppenauer oxidation for various alcohol substrates.

EntryAlcohol SubstrateOxidantCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion/Yield (%)
1FerrugineolPivaldehyde30110170 (NMR Conversion)
2CyclohexanolPivaldehyde1580199 (NMR Conversion)
31-PhenylethanolPivaldehyde1580199 (NMR Conversion)
4Benzyl alcoholPivaldehyde1580199 (NMR Conversion)
5Cinnamyl alcoholPivaldehyde1580199 (NMR Conversion)

This table is generated based on data reported in scientific literature. mdpi.com

Transesterification Reactions, Including Heterogeneous Catalysis (e.g., MgAl-LDH-t-butoxide)

This compound demonstrates significant catalytic activity in transesterification reactions, a crucial process in the production of esters, including biodiesel. While it can be used in homogeneous catalysis, its application in heterogeneous systems has garnered considerable attention due to the advantages of catalyst recovery and reuse.

A notable example of a heterogeneous catalyst is Magnesium-Aluminum Layered Double Hydroxide (B78521) intercalated with tert-butoxide anions (MgAl-LDH-t-butoxide). Layered double hydroxides (LDHs) provide a unique, two-dimensional interlayer space that can host anions like tert-butoxide, creating a potent solid base catalyst. Theoretical studies using Density Functional Theory (DFT) have investigated the mechanism of transesterification catalyzed by this system, specifically for the reaction of methylacetoacetate with prop-2-en-1-ol. acs.org These studies confirm that MgAl-LDHs intercalated with tert-butoxide are excellent solid base catalysts for this class of reaction. acs.org The catalytic cycle involves the interaction of the organic substrates within the hydrophobic interlayer of the organo-LDH, where the confined tert-butoxide anions facilitate the reaction. acs.org The regeneration of the catalyst is thought to involve interlayer water, which helps reform the active hydroxide-balanced LDH, highlighting the intricate role of the LDH structure in the catalytic process. acs.org

The effectiveness of magnesium-based catalysts in transesterification is well-documented. While many studies focus on magnesium oxide (MgO), the principle of employing a strong magnesium-based base is consistent. researchgate.net The use of alkoxide exchange or transesterification is also a versatile method for preparing this compound itself, often involving the reaction of a lower magnesium alkoxide like magnesium methoxide (B1231860) with a tert-butyl ester.

Table 1: Research Findings on MgAl-LDH-t-butoxide in Transesterification

Catalyst System Reaction Type Key Research Finding Source
MgAl-LDH-t-butoxide Transesterification of methylacetoacetate with prop-2-en-1-ol Confirmed as an excellent solid base catalyst through DFT studies. The mechanism involves the interaction of substrates within the LDH interlayer. acs.org

Catalysis in Fine Chemical Synthesis (e.g., Pharmaceuticals, Agrochemicals)

This compound is a highly valued reagent and catalyst in the synthesis of fine chemicals, including complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com Its primary role in this domain is as a strong, non-nucleophilic base, a characteristic attributed to the steric bulk of its tert-butyl groups. This allows for highly selective deprotonation reactions, which are fundamental steps in constructing complex organic scaffolds. guidechem.com

In pharmaceutical synthesis, this compound serves as a critical intermediate and catalyst. chemimpex.comapiary.io A significant application is its use as a key catalyst in the synthesis of Tenofovir, an important anti-AIDS drug. google.com The purity of the this compound is crucial for achieving a high yield in the drug's synthesis. google.com Its high reactivity and selectivity make it an essential tool for creating the carbon-carbon bonds necessary for many active pharmaceutical ingredients (APIs). apiary.io

The compound's utility extends across various organic syntheses where a strong base is required to facilitate reactions such as alkylations and the formation of enolates, without interfering through nucleophilic attack. chemimpex.comguidechem.com This makes it a preferred choice over less hindered bases like magnesium ethoxide, as it offers greater solubility in organic solvents and enhanced selectivity.

Table 2: Applications of this compound in Fine Chemical Synthesis

Application Area Role of this compound Example Source
Pharmaceutical Synthesis Catalyst Synthesis of the anti-AIDS drug Tenofovir google.com
Agrochemical Synthesis Reagent and Catalyst Used in the synthesis of complex organic molecules for agrochemicals chemimpex.com

Catalysis in Advanced Materials Production

The catalytic properties of this compound are also leveraged in the field of materials science, particularly in the production of polymers and other advanced materials. chemimpex.comguidechem.com It functions both as a catalyst to initiate polymerization and as a support for other catalytic systems. guidechem.com

In polymerization reactions, this compound can act as an initiator for processes like the ring-opening polymerization (ROP) of cyclic esters, which are used to produce biodegradable polymers such as polylactide (PLA). guidechem.commdpi.com Magnesium alkoxide complexes, in general, are effective catalysts for these reactions. rsc.orgresearchgate.net The compound's catalytic activity helps in the development of polymers with enhanced properties, such as improved flexibility and durability.

Furthermore, this compound is used as a catalyst carrier for polyolefins. guidechem.comgoogle.com In this role, it provides a support structure for the primary polymerization catalyst, influencing the final properties of the polymer. Its use extends to the synthesis of specialized materials. For instance, a heterometallic magnesium-titanium butoxide catalyst has been developed for producing injectable and photocurable elastomeric polymer networks intended for medical applications. rsc.org This demonstrates the adaptability of magnesium alkoxide catalysts in creating advanced, functional materials.

Table 3: Catalytic Applications of this compound in Materials Science

Material Type Catalytic Role Key Outcome Source
Polymers (general) Catalyst/Initiator Production of materials with enhanced flexibility and durability
Polyolefins Catalyst Carrier Supports the primary catalyst in polyolefin synthesis guidechem.comgoogle.com
Biodegradable Polymers (e.g., PLA) Catalyst/Initiator Ring-opening polymerization of cyclic esters guidechem.commdpi.com

Magnesium Tert Butoxide in Asymmetric Synthesis

Strategies for Generating Chiral Organometallic Mg(II) Complexes

The generation of chiral organometallic Mg(II) complexes is central to their application in asymmetric catalysis. A predominant and highly effective strategy is the in situ formation of the active catalyst. This method involves reacting a simple, achiral magnesium precursor, such as a Grignard reagent (RMgX), dialkylmagnesium (R₂Mg), or a magnesium alkoxide like magnesium tert-butoxide, with a chiral organic ligand directly in the reaction vessel. rsc.orgdntb.gov.ua

This approach offers several advantages, including operational simplicity and the ability to rapidly screen a wide variety of ligands for a specific transformation. The resulting active species is typically a chiral magnesium alkoxide or a related complex where the chiral ligand is coordinated to the Mg(II) center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Common classes of chiral ligands employed for this purpose include:

Chiral Diols and Phenols: Ligands such as BINOL (1,1'-bi-2-naphthol) and its derivatives are frequently used. The reaction with a magnesium source displaces protons from the hydroxyl groups to form a chiral magnesium bis(phenoxide) complex.

ProPhenol Ligands: These are a class of chiral ligands that have been successfully used to generate dinuclear magnesium complexes for asymmetric reactions. dntb.gov.uaresearchgate.net

N,N'-Dioxide Ligands: Chiral N,N'-dioxide ligands have proven effective in coordinating with Mg(II) ions to form well-defined catalysts for reactions like the hetero-Diels-Alder reaction. rsc.org

Amino Alcohols and Diamines: Chiral amino alcohols and diamines can also serve as effective ligands for creating active magnesium catalysts.

A less common, alternative strategy involves the pre-synthesis, isolation, and characterization of a well-defined chiral magnesium complex. While this approach is more synthetically demanding, it allows for a more detailed mechanistic investigation and can sometimes lead to higher and more reproducible enantioselectivities. An example includes the synthesis of octahedral Grignard reagents that are chiral at the magnesium center itself, achieved by using bidentate neutral ligands like dimethoxyethane. researchgate.net

Enantioselective Transformations Mediated by this compound

Chiral magnesium complexes, often generated from precursors like this compound, are versatile catalysts for a range of enantioselective transformations. They effectively create chiral scaffolds by facilitating the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. rsc.org

The formation of carbon-carbon bonds is fundamental to organic synthesis, and chiral magnesium catalysts have been successfully applied to achieve this enantioselectively. A key area of application is in asymmetric conjugate addition reactions, which are powerful methods for constructing enantioenriched carbon skeletons. libretexts.org Grignard reagents, in the presence of a chiral ligand and a copper salt, can add to α,β-unsaturated carbonyl compounds with high enantioselectivity. libretexts.org

Magnesium-mediated systems have also been developed for reductive coupling reactions. For instance, a Mg/trimethylsilyl chloride system can mediate the intramolecular reductive coupling of symmetrical disiloxanes derived from β-silylacrylic acid derivatives to produce chiral C₂-symmetric 3,4-bis-silyl-substituted adipic acid derivatives. researchgate.net

Table 1: Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsaturated Thioesters

Entry R Group Ligand Yield (%) ee (%)
1 Ethyl Josiphos L-1 95 94
2 n-Propyl Josiphos L-1 92 93
3 Isopropyl Josiphos L-1 88 96
4 Phenyl Josiphos L-1 91 90

Data sourced from research on copper-catalyzed asymmetric conjugate additions utilizing Grignard reagents. libretexts.org

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and rendering it asymmetric has been a major focus of synthetic chemistry. masterorganicchemistry.com Chiral magnesium(II) complexes have emerged as effective Lewis acid catalysts for this purpose.

A notable example is the asymmetric hetero-Diels-Alder reaction between Brassard's dienes and isatins, catalyzed by a complex formed from a Mg(II) salt and a chiral N,N'-dioxide ligand. This reaction proceeds rapidly and efficiently to afford chiral spirolactones that contain sterically congested tetrasubstituted carbon centers. The reaction exhibits high yields and excellent levels of both diastereoselectivity and enantioselectivity. rsc.org

Table 2: Mg(II)-Catalyzed Asymmetric Hetero-Diels-Alder Reaction

Entry Isatin Substituent (R) Time (h) Yield (%) dr ee (%)
1 H 3 98 >99:1 98
2 5-Br 3 99 >99:1 99
3 5-NO₂ 3 99 >99:1 99
4 7-F 3 99 >99:1 98

Reaction conditions involve a Mg(II)/N,N'-dioxide complex as the catalyst. Data sourced from Feng, X. et al. rsc.org

Magnesium organometallics, particularly Grignard reagents, are fundamental in cross-coupling reactions. While the catalysis is often performed by a transition metal like nickel or palladium, the magnesium reagent is a critical component, and strategies have been developed where magnesium complexes influence the stereochemical outcome. nih.gov

For example, nickel-catalyzed stereospecific cross-coupling reactions of alkyl ethers with methylmagnesium iodide can create tertiary stereogenic centers with high fidelity. nih.gov In some systems, directing groups are designed to chelate with magnesium salts, which activates C-O bonds for oxidative addition and accelerates the reaction. nih.gov Furthermore, magnesium has been shown to mediate intramolecular reductive coupling reactions stereoselectively, providing a pathway to C₂-symmetric products. researchgate.net

Chiral magnesium catalysts are highly effective in mediating the asymmetric ring-opening of strained heterocycles like epoxides and aziridines. The desymmetrization of meso-aziridines and meso-epoxides with various nucleophiles is a powerful strategy for synthesizing enantiomerically enriched products. dntb.gov.ua

An in situ generated magnesium catalyst, formed from a simple magnesium source and a chiral ligand, can effectively catalyze the ring-opening of meso-aziridines with nucleophiles such as benzofuran-2(3H)-ones and γ-butyrolactams. dntb.gov.ua These reactions produce valuable chiral building blocks with high enantioselectivity. Similarly, dinuclear magnesium complexes have been used for the enantioselective ring-opening of meso-epoxides with aromatic amines. dntb.gov.ua

In the realm of cyclization, magnesium-mediated intramolecular reductive cyclization has been used to synthesize chiral cyclic compounds from acyclic precursors. researchgate.net

Table 3: Asymmetric Ring-Opening of meso-Aziridines with γ-Butyrolactams

Entry Aziridine Substituent Ligand System Yield (%) ee (%)
1 Phenyl Mg(II)/Chiral Ligand 92 94
2 4-Chlorophenyl Mg(II)/Chiral Ligand 95 96
3 2-Naphthyl Mg(II)/Chiral Ligand 89 91

Data represents typical results from studies on magnesium-catalyzed desymmetrization of aziridines. dntb.gov.ua

Asymmetric addition reactions represent a broad and important class of transformations catalyzed by chiral magnesium complexes. One significant example is the thia-Michael addition of thiols to α,β-unsaturated ketones. An in situ generated chiral dinuclear magnesium-ProPhenol complex has been shown to catalyze this C-S bond-forming reaction, producing enantioenriched β-ketosulfides in good to excellent yields and with high enantioselectivity under mild conditions. dntb.gov.uaresearchgate.net

The nucleophilic addition of organomagnesium reagents (Grignards) to chiral N-tert-butanesulfinyl imines is another cornerstone of asymmetric synthesis, allowing for the highly diastereoselective preparation of chiral amines. nih.govresearchgate.net The sulfinyl group acts as a powerful chiral auxiliary, directing the addition of the Grignard reagent to one face of the C=N double bond. researchgate.net

Additionally, magnesium(I) complexes, stabilized by β-diketiminate ligands, have been developed as catalysts for the hydroboration of epoxides with pinacolborane, demonstrating high regioselectivity. rsc.org While asymmetric rearrangement reactions catalyzed by magnesium are less common, the principles of Lewis acid activation by a chiral Mg(II) center suggest potential for future development in this area.

Table 4: Asymmetric Thia-Michael Addition to Chalcone Derivatives

Entry Thiol Nucleophile Enone Substrate Yield (%) ee (%)
1 Thiophenol Chalcone 95 92
2 4-Methoxythiophenol Chalcone 98 94
3 2-Naphthalenethiol 4'-Methylchalcone 93 90
4 Thiophenol 4'-Chlorochalcone 96 95

Reactions catalyzed by an in situ generated chiral dinuclear magnesium-ProPhenol complex. Data sourced from research by Madalinska, K. et al. dntb.gov.uaresearchgate.net

Role of this compound in Achieving Stereoselectivity

This compound (Mg(OtBu)₂) serves as a critical reagent in asymmetric synthesis, not as a direct source of chirality, but as a precursor for the in situ generation of catalytically active chiral magnesium complexes. The stereoselectivity in reactions employing Mg(OtBu)₂ is achieved through its reaction with chiral ligands, most notably atropchiral biaryldiols like BINOL (1,1'-bi-2-naphthol) and its derivatives. The resulting magnesium-based catalyst creates a defined chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer or diastereomer over the other.

The fundamental role of this compound is to provide a magnesium(II) center that can readily exchange its tert-butoxide ligands for a chiral diolate ligand. This acid-base reaction is facile and results in the formation of a chiral magnesium alkoxide complex, which is the true catalytic species. The bulky and basic nature of the tert-butoxide anion makes Mg(OtBu)₂ a convenient and effective starting material for this purpose.

The stereochemical outcome of these reactions is dictated by the structure of the chiral magnesium catalyst formed in situ. Key factors influencing stereoselectivity include:

The Chiral Ligand: The geometry of the chiral ligand, such as the dihedral angle of BINOL, creates a C₂-symmetric chiral pocket around the magnesium center. This steric arrangement forces the substrates to adopt a specific orientation upon coordination, leading to facial selectivity in the attack of the nucleophile on the electrophile.

The Magnesium Center: The Lewis acidic magnesium ion plays a crucial role in activating the electrophilic substrate, typically a carbonyl or enone, by coordinating to it. This coordination not only enhances the electrophilicity of the substrate but also holds it rigidly within the chiral environment of the catalyst.

Bifunctional Catalysis: In many instances, the magnesium catalyst operates through a bifunctional mechanism. The magnesium center acts as a Lewis acid to activate the electrophile, while the oxygen atoms of the chiral diolate ligand can act as a Brønsted base to deprotonate the nucleophile, forming a magnesium enolate. This dual activation brings the reacting partners into close proximity within a highly organized, chiral transition state.

A prominent example of the application of this compound in achieving stereoselectivity is the asymmetric conjugate addition (Michael addition) of pronucleophiles to α,β-unsaturated carbonyl compounds. In a typical reaction, Mg(OtBu)₂ is treated with a chiral ligand like (R)-BINOL. The resulting chiral magnesium complex then catalyzes the addition of a nucleophile, such as a malonate ester, to an enone.

The proposed mechanism for this transformation involves the formation of a magnesium enolate of the malonate. The enone then coordinates to the Lewis acidic magnesium center in a specific orientation dictated by the chiral BINOL ligand. The subsequent intramolecular addition of the enolate to the coordinated enone proceeds through a highly ordered, chair-like transition state, often referred to as a Zimmerman-Traxler-type transition state. The steric interactions within this transition state favor one diastereomeric pathway, thus leading to high enantioselectivity in the product.

The effectiveness of the catalyst generated from this compound is highlighted in various asymmetric transformations. For instance, in the magnesium-catalyzed asymmetric ketone-ene reaction, the in situ generated chiral magnesium complex effectively controls the stereochemistry of the newly formed stereocenters.

Below is a table summarizing representative data from studies where this compound was used as a precursor for generating chiral catalysts in asymmetric synthesis, demonstrating its role in achieving high levels of stereoselectivity.

Reaction TypeChiral LigandElectrophileNucleophileEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Asymmetric Michael Addition(R)-3,3'-Ph₂-BINOLChalconeDiethyl Malonate96% ee
Asymmetric Michael Addition(R)-BINOLCyclohexenoneDimethyl Malonate92% ee
Asymmetric Ketone-Ene Reaction(S)-BINOLEthyl trifluoropyruvateα-Methylstyrene99% ee
Asymmetric Vinylogous Michael Addition3,3'-Ph₂-BINOLChalconeα,β-Unsaturated γ-butyrolactam>20:1 dr, 98% ee

Theoretical and Computational Investigations of Magnesium Tert Butoxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively applied to investigate magnesium tert-butoxide and related systems, offering detailed molecular-level understanding. These computational studies have been crucial in elucidating reaction pathways, exploring electronic structures, and examining complex catalytic systems.

DFT calculations have been instrumental in mapping out the step-by-step mechanisms of reactions catalyzed or mediated by this compound and its derivatives.

Transesterification: A notable application of DFT is in the study of transesterification reactions. The catalytic pathway of the transesterification of methylacetoacetate with prop-2-en-1-ol, catalyzed by MgAl-layered double hydroxides (LDHs) intercalated with tert-butoxide anions, has been investigated using ab initio plane-wave DFT (PW-DFT). worktribe.comacs.org This computational study evaluated a previously proposed mechanism and ultimately postulated an alternative, more consistent pathway. worktribe.comacs.org Key findings from the DFT study include:

The active catalyst is a hydroxide (B78521) charge-balanced LDH, with neutral tert-butyl alcohol molecules present within the LDH host interlayer. worktribe.comacs.org

The regeneration of the catalyst is dependent on the presence of interlayer water. worktribe.comacs.org

The study explored various plausible orientations and interactions of the reactant molecules within this host-guest system to determine the most favorable reaction pathway. worktribe.comacs.org

Isocyanate Deoxygenation: DFT studies have also validated proposed mechanisms for the deoxygenation of organic isocyanates. In the reaction of a β-diketiminato (BDI) magnesium silanide (B1217022) with isocyanates like t-BuNCO, DippNCO, and CyNCO, the primary products are magnesium siloxide adducts and the corresponding isonitrile, resulting from isocyanate deoxygenation. rsc.orgresearchgate.netnih.gov A computational DFT study was crucial in confirming the reaction mechanism. rsc.orgnih.gov The calculations validated the formation of sila-amidate anions, specifically [{Me2PhSi}C(O)NR]⁻, as the most probable initial species formed during the reaction, which then leads to the final isonitrile and siloxide products. rsc.orgnih.gov

Further DFT investigations into the hydrodeoxygenation of isocyanates using a β-diketiminato magnesium catalyst have identified key intermediates in the catalytic cycle. researchgate.net The computational analysis supported a metal-mediated C-O activation process occurring through intermediates such as magnesium formamidato, formamidatoborate, and magnesium boryloxide derivatives. researchgate.net

Computational studies provide precise information about bond lengths, bond angles, and electronic distribution, which are fundamental to understanding the structure and reactivity of this compound and its derivatives. X-ray crystallography often provides the primary experimental data, which is then complemented and rationalized by DFT calculations.

For instance, in the magnesium siloxide products formed from isocyanate deoxygenation, crystallographic analysis confirmed Mg–O bond lengths that are consistent with those in other four-coordinate terminal magnesium complexes. rsc.org These experimental values are compared with known structures, such as the β-diketiminate this compound complex, [(BDI)MgOt-Bu(THF)]. bath.ac.uk

CompoundBondBond Length (Å)Reference
[(BDI)Mg{CNt-Bu}OSiMe₂Ph] (7)Mg–O1.8360(14) rsc.org
[(BDI)Mg{CNDipp}OSiMe₂Ph] (8)Mg–O1.8269(12) rsc.org
[(BDI)MgOt-Bu(THF)]Mg–O1.844(2) bath.ac.uk

The DFT calculations complement these findings by providing insight into the electronic nature of these bonds, confirming, for example, localized C–O single bonds and C=N double bonds in related intermediates. bath.ac.uk

The catalytic activity of this compound can be significantly influenced by its environment, particularly in heterogeneous or complex systems. DFT is a powerful tool for studying these "host-guest" interactions.

The aforementioned study of transesterification catalyzed by tert-butoxide intercalated in MgAl-layered double hydroxides (LDHs) serves as an excellent example. worktribe.comacs.org In this system:

The LDH framework acts as the host .

The tert-butoxide anions, substrate molecules, and solvent (water) are the guest species.

The PW-DFT simulations demonstrated how the host structure influences the catalytic reaction. worktribe.comacs.org The hydrophobic nature of the organo-LDH interlayer promotes a preferred orientation of the organic substrate molecules, which facilitates the reaction. worktribe.comacs.org Furthermore, the variable interlayer spacing and the presence of water and hydroxide anions are crucial for enabling interactions between the host and guest species, directly impacting the catalytic mechanism. worktribe.comacs.org

Molecular Dynamics Simulations and Related Computational Methods

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecular systems over time. MD simulations can provide insights into solvation structures, diffusion, and conformational changes.

Although this compound is mentioned as a component in various chemical systems, specific MD simulation studies focusing on the compound itself are not prominent in the reviewed literature. However, the computational methods used for related magnesium-containing systems are well-established. For example, MD simulations of magnesium-ion electrolytes utilize programs like GROMACS and PACKMOL. rsc.orgresearchgate.net These simulations often employ force fields such as the OPLS-AA force field and involve steps like energy minimization and equilibration under specific ensembles (e.g., NPT) to simulate the system's behavior under realistic conditions. rsc.orgresearchgate.net Such methodologies could readily be applied to study the solvation and aggregation of this compound in various solvents.

Prediction of Reactivity, Selectivity, and Catalytic Activity

A key goal of computational chemistry is to predict the behavior of chemical systems, thereby guiding experimental work. DFT studies have shown significant predictive power regarding the reactivity and catalytic activity of systems involving this compound.

In the transesterification reaction within LDH clays, the DFT study did not merely confirm an existing hypothesis but postulated an entirely new mechanism that was consistent with both simulation and experimental results. worktribe.comacs.org This demonstrates the ability of computational methods to predict new catalytic pathways.

Emerging Research Areas and Future Perspectives

Development of Novel Magnesium-Catalyzed Methodologies for Sustainable Chemistry

The pursuit of green chemistry has spurred research into methodologies that are both environmentally benign and economically viable. In this context, magnesium-based catalysts are gaining attention as sustainable alternatives to more conventional, often toxic, and expensive reagents. amu.edu.plmdpi.com The reactivity of tert-butoxides, in general, is being explored in transition metal-free coupling reactions, which represents a significant step towards more environmentally friendly chemical transformations. researchgate.net

Magnesium tert-butoxide's role as a catalyst is particularly valuable in promoting reactions that align with the principles of green chemistry, such as atom economy and the use of less hazardous chemicals. amu.edu.plguidechem.com Research is focused on harnessing the catalytic potential of this compound to facilitate a range of organic transformations under milder conditions, thereby reducing energy consumption and waste generation. guidechem.com The development of these novel catalytic systems is a key area of ongoing research, with the goal of expanding the toolkit of sustainable chemistry.

Applications in Advanced Materials Science (e.g., Sol-Gel Method)

In the realm of materials science, this compound is proving to be a valuable precursor in the synthesis of advanced materials, particularly through the sol-gel method. rsc.orgijcps.org This technique offers a versatile and low-temperature route to produce high-purity metal oxides with controlled particle size and morphology. ijcps.orgnanografi.com

This compound is utilized as a precursor for the synthesis of magnesium oxide (MgO) nanoparticles. nih.govresearchgate.net These nanoparticles exhibit a range of desirable properties, making them suitable for applications in catalysis, electronics, and biomedical fields. nanografi.commdpi.com The sol-gel process, in this case, involves the hydrolysis and condensation of the magnesium alkoxide to form a gel, which is then subjected to thermal treatment to yield the final MgO nanostructure. ijcps.orgnanografi.com

The use of this compound in the sol-gel synthesis of magnesium oxide-silicon dioxide (MgO-SiO₂) glass compositions has also been explored. nasa.govcapes.gov.br This approach allows for the preparation of glasses with compositions that are not achievable through traditional melting methods due to liquid-liquid immiscibility. nasa.govcapes.gov.br The resulting materials have potential applications in various technological fields.

Below is a table summarizing the use of this compound in the sol-gel synthesis of advanced materials:

PrecursorMethodMaterial SynthesizedKey Findings
This compoundSol-gelMagnesium Oxide (MgO) NanoparticlesAllows for control over particle size and morphology at low temperatures.
This compoundSol-gelMagnesium Oxide-Silicon Dioxide (MgO-SiO₂) GlassEnables synthesis of glass compositions not achievable by conventional methods.
Methylthis compoundChemical Beam DepositionEpitaxial MgO FilmsSuitable for depositing thin films on silicon substrates. acs.org

Exploration of New Reaction Pathways and Substrates for this compound

The exploration of novel reaction pathways and the expansion of the substrate scope for this compound are active areas of research. While its role as a strong base is well-established, scientists are continually seeking to uncover new modes of reactivity and apply them to a broader range of chemical transformations. cymitquimica.com

Recent studies have delved into the chemistry of magnesium carbenoids and mixed metal Mg-Zn hybrids, which can be generated from reactions involving organomagnesium compounds. nih.govrsc.org These reactive intermediates open up new possibilities for carbon-carbon bond formation and other complex organic transformations. nih.gov The investigation of these novel reactive species and their application in synthesis is a key focus of current research.

Furthermore, research is ongoing to identify new classes of substrates that can be effectively transformed using this compound. This includes the development of stereoselective reactions, where the chiral environment provided by the catalyst or reagents directs the formation of a specific stereoisomer. nih.govnih.gov The ability to control stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active molecules.

The following table provides examples of emerging reaction pathways and substrates for magnesium-based reagents:

Reagent/IntermediateReaction TypeSubstrate ClassSignificance
Magnesium CarbenoidsCarbon-carbon bond formationVarious electrophilesOffers new routes to complex organic molecules. rsc.org
Mixed Mg-Zn HybridsCross-coupling reactionsAryl halidesExpands the scope of organometallic cross-coupling chemistry. nih.gov
Chiral Magnesium AlkoxidesStereoselective polymerizationLactides, macrolactonesEnables the synthesis of polymers with controlled stereochemistry. nih.gov

Integration with Flow Chemistry and Continuous Processes

The integration of chemical reactions into continuous flow systems offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgnih.gov The application of flow chemistry to reactions involving organomagnesium reagents, including magnesium alkoxides, is a rapidly developing field. vapourtec.combeilstein-journals.org

Continuous flow systems are being developed for the generation and in-situ utilization of highly reactive organomagnesium species. acs.orgnih.gov This approach mitigates the risks associated with handling and storing these sensitive reagents. acs.orgbeilstein-journals.org For instance, packed-bed reactors containing magnesium metal can be used for the continuous generation of Grignard reagents, which can then be immediately reacted with a substrate in a subsequent flow module. chemrxiv.org

The use of magnesium alkoxides, including this compound, in continuous flow processes is being explored for various applications, such as in acylation reactions and the synthesis of ketones. uni-muenchen.denih.gov The development of disposable cartridges for the on-demand synthesis of magnesium alkoxides in flow systems further enhances the practicality and accessibility of this technology. vapourtec.combeilstein-journals.org This integration of magnesium-based chemistry with continuous processing holds significant promise for the future of chemical manufacturing, offering a pathway to more efficient, safer, and sustainable production methods.

Q & A

Q. What are the recommended methods for synthesizing Magnesium tert-butoxide in a laboratory setting?

this compound is typically synthesized by reacting tert-butanol with magnesium metal or magnesium hydride under anhydrous, inert conditions (e.g., nitrogen or argon atmosphere). Analogous to potassium tert-butoxide synthesis , the reaction may require activation of magnesium metal (e.g., using iodine) and refluxing in a dry solvent like tetrahydrofuran (THF). Post-synthesis, the product should be stored under inert gas to prevent hydrolysis .

Q. What precautions are critical for handling this compound in experimental workflows?

this compound is highly moisture-sensitive and reacts violently with water, releasing heat and generating flammable hydrogen gas. Handling requires strict exclusion of moisture via Schlenk lines or glove boxes. Storage must be in sealed containers under inert gas, with desiccants to prevent degradation . Personal protective equipment (PPE), including gloves and safety goggles, is mandatory .

Q. How does the reactivity of this compound compare to other alkali metal tert-butoxides (e.g., Na, K) in deprotonation reactions?

While alkali metal tert-butoxides (e.g., K, Na) are stronger bases due to higher electroposativity, this compound offers milder basicity, making it suitable for selective deprotonation of acidic protons (e.g., α-hydrogens in ketones) without over-reaction. Its Lewis acidity (from Mg²⁺) can also facilitate coordination-driven reactions, unlike purely ionic alkali counterparts .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Titration : Adapt EDTA complexometric titration (as used for MgO in ) to quantify Mg²⁺ content.
  • Spectroscopy : FT-IR to confirm tert-butoxide ligand presence (C-O stretch ~1100 cm⁻¹) and absence of hydroxyl groups from hydrolysis.
  • XRD : Crystallinity assessment, with comparisons to known Mg-alkoxide structures.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures and residual MgO content .

Q. How can researchers mitigate side reactions when using this compound in air-sensitive catalytic systems?

  • Solvent Selection : Use rigorously dried solvents (e.g., THF, toluene) distilled over sodium/benzophenone or molecular sieves.
  • Inert Atmosphere : Maintain argon/nitrogen purge during reactions.
  • Quenching Protocols : Terminate reactions with controlled addition of anhydrous alcohols or ammonium chloride solutions to avoid exothermic decomposition .
  • Real-Time Monitoring : Use in-situ techniques like NMR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. What decomposition pathways are observed for this compound under thermal stress, and how do they impact reaction outcomes?

Thermal decomposition (above 150°C) generates magnesium oxide (MgO), tert-butanol, and potentially isobutylene gas. This can alter reaction stoichiometry or introduce side products. Pre-screening via TGA/DSC is recommended to establish safe temperature windows. Post-reaction analysis should include GC-MS to detect volatile byproducts .

Q. How does the bulk density of this compound influence its reactivity in solid-phase syntheses?

While direct data on Mg tert-butoxide is limited, studies on MgO (bulk density ~0.3–1.2 g/cm³ ) suggest that lower-density forms (higher surface area) enhance reactivity in heterogeneous systems. For Mg tert-butoxide, ball-milling or nanostructuring may improve catalytic efficiency in cross-coupling reactions .

Methodological Notes

  • Caution : Specific data on this compound is extrapolated from analogous alkali metal tert-butoxides and MgO due to limited direct evidence in the provided sources.
  • Safety : Always consult peer-reviewed protocols for Mg-specific handling and validate analytical methods with control experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.